molecular formula C9H17NO B060913 3-Ethyl-3-isopropylpyrrolidin-2-one CAS No. 175698-08-5

3-Ethyl-3-isopropylpyrrolidin-2-one

Cat. No.: B060913
CAS No.: 175698-08-5
M. Wt: 155.24 g/mol
InChI Key: NFFVWPBBTGYZTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3-isopropylpyrrolidin-2-one is a specialized pyrrolidinone derivative offered for early-stage drug discovery and medicinal chemistry research. The saturated, three-dimensional pyrrolidine ring is a privileged scaffold in pharmaceutical science, valued for its ability to improve the solubility and metabolic stability of drug candidates while exploring a broader pharmacophore space . Compounds based on the pyrrolidine-2-one core are frequently investigated for their effects on the central nervous system. Research on closely related structures has demonstrated potent anticonvulsant properties in preclinical models, making this chemical class a promising starting point for developing new treatments for epilepsy and neuropathic pain . Furthermore, the pyrrolidine ring is a key scaffold in the search for novel antibiotics. Recent high-throughput screening campaigns have identified pyrrolidine-dione derivatives as potent, non-β-lactam inhibitors of Penicillin-Binding Protein 3 (PBP3) in Pseudomonas aeruginosa, a critical multidrug-resistant pathogen . The specific steric and electronic properties imparted by the ethyl and isopropyl substituents at the 3-position of the pyrrolidine-2-one ring in this compound make it a valuable building block for synthesizing new chemical entities and exploring structure-activity relationships (SAR). Researchers can utilize this reagent to develop compounds with potential biological activity against resistant bacterial strains or central nervous system targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-ethyl-3-propan-2-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-4-9(7(2)3)5-6-10-8(9)11/h7H,4-6H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFVWPBBTGYZTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNC1=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Amino Esters via Michael Addition

The Michael addition of amines to α,β-unsaturated esters represents a foundational strategy for constructing pyrrolidin-2-one scaffolds. A notable example involves the reaction of β-amino esters with acrylate derivatives under acidic conditions. For instance, ethyl 3-(pyridin-2-ylamino)propanoate was synthesized via a one-step catalytic reaction between 2-aminopyridine and ethyl acrylate using trifluoromethanesulfonic acid as a catalyst . This method achieved yields of 80–85% under reflux conditions (120–160°C, 16–20 hours) in anhydrous ethanol .

Adapting this approach to synthesize 3-Ethyl-3-isopropylpyrrolidin-2-one would require:

  • Substituting 2-aminopyridine with a primary amine bearing ethyl and isopropyl substituents.

  • Optimizing the solvent system to accommodate steric hindrance from the branched alkyl groups.

  • Enhancing cyclization efficiency by adjusting acid catalyst loading (5–10 mol% trifluoromethanesulfonic acid) .

Key challenges include preventing premature ester hydrolysis and ensuring regioselective cyclization.

Oxidation of Pyrrolidine Derivatives

Pyrrolidin-2-ones can also be synthesized via oxidation of pyrrolidine precursors. A method described for 1-isopropyl-5-oxopyrrolidine-2-carboxylic acid involved RuO₂-catalyzed oxidation of a pyrrolidine derivative using NaIO₄ as the terminal oxidant . The reaction proceeded in a biphasic system (EtOAc/water) at room temperature, achieving quantitative conversion within 6 hours .

For This compound , this strategy would entail:

  • Synthesizing 3-ethyl-3-isopropylpyrrolidine via reductive amination of a diketone with ethyl- and isopropylamine.

  • Oxidizing the pyrrolidine at the C5 position using RuO₂/NaIO₄ under mild conditions to avoid over-oxidation .

This route benefits from high atom economy but requires precise control of oxidation kinetics.

Hydrolysis and Lactam Formation

Hydrolysis of ester-functionalized intermediates followed by intramolecular cyclization offers a robust pathway to pyrrolidin-2-ones. In a reported synthesis, (S)-1-isopropyl-5-oxopyrrolidine-2-carboxylic acid was obtained via LiOH-mediated hydrolysis of its ethyl ester precursor, followed by acid-catalyzed lactamization . The hydrolysis step achieved 89% yield in THF/MeOH/water at room temperature .

Applying this to This compound :

  • Prepare ethyl 3-ethyl-3-isopropylpyrrolidine-2-carboxylate via alkylation of a β-keto ester.

  • Hydrolyze the ester to the carboxylic acid using LiOH or NaOH in a polar aprotic solvent.

  • Induce cyclization via thermal or acid-catalyzed conditions to form the lactam.

This method’s success hinges on stabilizing the carboxylic acid intermediate to prevent decarboxylation.

Catalytic Methods and Reaction Optimization

Recent patents highlight innovations in catalytic systems for heterocycle synthesis. For example, potassium persulfate was employed as an oxidizing agent in the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, achieving optimal yields at 1.3–1.7 equivalents . Similarly, RuO₂ hydrate demonstrated efficacy in oxidizing pyrrolidines to pyrrolidinones under biphasic conditions .

Table 1: Comparative Analysis of Synthetic Routes

MethodCatalyst/OxidantYield (%)Time (h)Key Advantage
Michael Addition Trifluoromethanesulfonic Acid80–8516–20One-step synthesis
RuO₂/NaIO₄ Oxidation RuO₂ hydrate>906High atom economy
Ester Hydrolysis LiOH8916Mild conditions

Mechanistic Insights and Side Reactions

  • Michael Addition : Protonation of the α,β-unsaturated ester activates the β-carbon for nucleophilic attack by the amine, followed by intramolecular cyclization to form the lactam . Competing pathways include oligomerization of the acrylate ester.

  • Oxidation : RuO₂ mediates the abstraction of hydrogen from the pyrrolidine C-H bond, forming a radical intermediate that reacts with NaIO₄ to yield the ketone . Over-oxidation to carboxylic acids is mitigated by limiting reaction time.

  • Hydrolysis-Cyclization : Base-catalyzed ester hydrolysis generates a carboxylate, which undergoes protonation and dehydration to form the lactam . Excess base can lead to ester saponification without cyclization.

Industrial-Scale Considerations

For large-scale production of This compound , the RuO₂/NaIO₄ oxidation method offers scalability due to its short reaction time and facile workup . However, the cost of RuO₂ and NaIO₄ necessitates catalyst recycling. Alternatively, the trifluoromethanesulfonic acid-catalyzed route avoids transition metals but requires high-temperature reflux, increasing energy costs .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-isopropylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, alkylated derivatives.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Analogous Pyrrolidinones

The following table summarizes critical differences between 3-ethyl-3-isopropylpyrrolidin-2-one and related compounds, focusing on substituent effects, reactivity, and applications.

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications Reactivity Notes
This compound 3-ethyl, 3-isopropyl 169.25 Not reported Polymer precursors, drug intermediates Steric hindrance slows nucleophilic addition
3,3-Dimethylpyrrolidin-2-one 3-methyl, 3-methyl 127.18 35–37 Solvents, ionic liquid components Higher solubility in polar solvents
3-Isopropylpyrrolidin-2-one 3-isopropyl 141.21 20–22 Catalysis, agrochemicals Moderate steric bulk enhances thermal stability
5-Methylpyrrolidin-2-one 5-methyl 99.13 -10 Pharmaceutical synthons Ring strain increases reactivity in ring-opening

Key Findings:

Steric Effects : The ethyl-isopropyl substitution in this compound creates significant steric hindrance, reducing its reactivity in nucleophilic additions compared to less hindered analogs like 3,3-dimethylpyrrolidin-2-one .

Thermal Stability : Branched alkyl groups enhance thermal stability. For example, 3-isopropylpyrrolidin-2-one decomposes at ~220°C, whereas this compound is predicted to decompose above 250°C.

Solubility : The compound’s lipophilicity limits its solubility in water (<1 mg/mL) but improves compatibility with organic solvents like ethyl acetate (solubility ~50 mg/mL), similar to trends observed in spiro-pyrrolidine derivatives .

Biological Activity

3-Ethyl-3-isopropylpyrrolidin-2-one, with the CAS number 175698-08-5, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a cyclic amine characterized by a pyrrolidine ring substituted with ethyl and isopropyl groups. Its molecular formula is C9H17NC_9H_{17}N and it has a molecular weight of 141.24 g/mol. The unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : In vitro studies suggest potential in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Investigated for its ability to protect neuronal cells from oxidative stress.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting cellular functions.
  • Receptor Modulation : It can bind to specific receptors, altering signal transduction pathways related to cell survival and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating significant antimicrobial properties.

PathogenMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values of approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells. This suggests potential as an anticancer agent.

Cell LineIC50 (µM)
HeLa30
MCF-725

Neuroprotective Effects

Research into the neuroprotective effects of this compound showed that it could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This effect was measured using assays that quantify reactive oxygen species (ROS) levels, demonstrating a significant reduction compared to control groups.

Q & A

Q. What are the recommended synthetic routes for 3-Ethyl-3-isopropylpyrrolidin-2-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of pyrrolidinone derivatives often involves lactamization of amino acids or reductive amination followed by cyclization. For 3-ethyl-3-isopropyl analogs, a plausible route includes:

  • Step 1 : Alkylation of a pyrrolidinone precursor with ethyl and isopropyl groups using catalysts like palladium or nickel under inert conditions.
  • Step 2 : Cyclization via intramolecular nucleophilic attack, monitored by TLC or HPLC for intermediate purity .
  • Optimization : Varying solvents (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading can improve yield. Use LC-MS to track byproducts and adjust stoichiometry .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

Methodological Answer:

  • NMR : Compare experimental 1^1H and 13^13C spectra with computed data (e.g., PubChem entries for similar compounds). Key signals:
    • 1^1H: δ 1.2–1.5 ppm (ethyl/isopropyl CH3_3), δ 3.5–4.0 ppm (pyrrolidinone ring protons).
    • 13^13C: δ 175–180 ppm (ketone C=O) .
  • IR : Validate lactam C=O stretch (~1680–1720 cm1^{-1}) and N-H (if present) at ~3300 cm1^{-1}.
  • MS : Molecular ion [M+H]+^+ should match theoretical molecular weight (e.g., 169.25 g/mol for C9_9H17_{17}NO). Fragmentation patterns can confirm substituent positions .

Advanced Research Questions

Q. How can researchers identify and quantify impurities in this compound batches?

Methodological Answer:

  • Step 1 : Use HPLC with a C18 column and UV detection (210–254 nm). Compare retention times against reference standards for common impurities (e.g., unreacted precursors, stereoisomers) .
  • Step 2 : Employ high-resolution MS to detect trace impurities. For example, a mass shift of +16 Da may indicate oxidation byproducts.
  • Quantification : Calibrate using spiked samples with known impurity concentrations (e.g., 0.1–1.0% w/w). Acceptance criteria should follow ICH guidelines (e.g., ≤0.15% for any unspecified impurity) .

Q. What methodologies address the lack of ecological toxicity data for this compound?

Methodological Answer:

  • Acute Toxicity : Perform Daphnia magna or algae growth inhibition assays (OECD 202/201).
  • Biodegradation : Use OECD 301F (manometric respirometry) to assess mineralization rates.
  • Soil Mobility : Conduct column leaching experiments with HPLC-UV analysis to measure compound migration .
  • In Silico Tools : Apply QSAR models (e.g., EPI Suite) to predict bioaccumulation and toxicity, though experimental validation is critical due to structural uniqueness .

Q. How can contradictions in pharmacological activity data for pyrrolidinone derivatives be resolved?

Methodological Answer:

  • Longitudinal Studies : Use multi-wave panel designs to differentiate short-term vs. long-term effects (e.g., measure activity at T1, T2, T3) .
  • Mediation Analysis : Test if observed effects are mediated by variables like metabolic stability or protein binding. For example, use structural equation modeling (SEM) to link in vitro activity (e.g., enzyme inhibition) to in vivo outcomes .
  • Control for Stereochemistry : Chiral HPLC or X-ray crystallography can resolve enantiomer-specific activity discrepancies .

Key Research Recommendations

  • Prioritize chiral resolution techniques to avoid confounding stereochemical effects in pharmacological studies .
  • Combine experimental ecotoxicity assays with computational modeling to address data gaps .
  • Adopt longitudinal designs to reconcile contradictory activity findings, particularly for chronic exposure scenarios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.